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molecular formula C12H12F3NO4 B8398761 2-Isopropoxycarbonylamino-5-trifluoromethyl-benzoic acid

2-Isopropoxycarbonylamino-5-trifluoromethyl-benzoic acid

Cat. No. B8398761
M. Wt: 291.22 g/mol
InChI Key: TUGOAVWRXRDGLM-UHFFFAOYSA-N
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Patent
US07087604B2

Procedure details

2-(tert-Butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (6.0 g) was dissolved in 4M HCl (4 mL) in dioxane. After 3 h, the solution was concentrated to a white solid. A portion of this material (200 mg) was dissolved in THF (2.5 mL) and 2M K2CO3 (1.46 mL) was added followed by cyclohexanecarbonyl chloride (0.2 mL). The reaction was stirred for 10 min before EtOAc was added. The EtOAc layer was washed with 1N HCl and brine before it was dried, filtered, and concentrated to a crude material. This material was crystallized with CH3CN to give the title compound (302 mg). MS found: (2M−1)−=629.2.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=[O:7])(C)([CH3:3])[CH3:2]>Cl.O1CCOCC1>[CH:1]([O:5][C:6]([NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=[O:7])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min before EtOAc
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
A portion of this material (200 mg) was dissolved in THF (2.5 mL)
ADDITION
Type
ADDITION
Details
2M K2CO3 (1.46 mL) was added
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The EtOAc layer was washed with 1N HCl and brine before it
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude material
CUSTOM
Type
CUSTOM
Details
This material was crystallized with CH3CN

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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